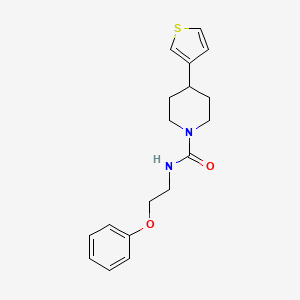![molecular formula C24H30N4O3S2 B2378083 N-(2-ethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1798672-07-7](/img/structure/B2378083.png)
N-(2-ethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H30N4O3S2 and its molecular weight is 486.65. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pyridine Derivatives as Insecticides
Pyridine derivatives, including compounds related to the chemical , have shown significant insecticidal activities. For instance, specific pyridine derivatives demonstrated around four times the insecticidal activity of acetamiprid insecticide, indicating their potential as effective agents against pests like the cowpea aphid (Bakhite et al., 2014).
Novel Heterocyclic Compounds as Anti-Inflammatory and Analgesic Agents
Research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated their potential as anti-inflammatory and analgesic agents. Compounds within this category, including structures related to the chemical of interest, have shown significant cyclooxygenase-1/cyclooxygenase-2 inhibitory activities, analgesic, and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Gastroprotective Activity
Acetamide derivatives with heteroaromatic rings, similar to the compound , have been found to exhibit gastroprotective activities. Specifically, compounds with a furfurylthio or furfurylsulfinyl function showed promising results in terms of gastric anti-secretory and gastroprotective actions (Hirakawa et al., 1998).
Pharmacological Characterization of Piperidine Derivatives
Studies on compounds like 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine have shown that these derivatives can be high-affinity antagonists for specific receptors. Such compounds have potential therapeutic applications in areas like treating depression and addiction disorders (Grimwood et al., 2011).
Synthesis and Analgesic Activities
Pyridine derivatives synthesized from specific starting materials, including acetamides similar to the compound , have shown promising analgesic and antiparkinsonian activities. These compounds were comparable to established drugs like Valdecoxib and Benzatropine in pharmacological screenings (Amr et al., 2008).
Anticonvulsant Agent Development
Research on derivatives of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine has led to the development of new anticonvulsant agents. These derivatives, including structures related to the compound of interest, demonstrated moderate anticonvulsant activities in pentylenetetrazole-induced seizures in rats (Severina et al., 2020).
Antimicrobial and Antitumor Activities
The synthesis of novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, related to the compound , has shown significant antimicrobial and antitumor activities. These compounds demonstrated potent effects against several cancer cell lines and microbial strains (Hafez & El-Gazzar, 2017).
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-[4-oxo-3-(3-piperidin-1-ylpropyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3S2/c1-2-31-20-10-5-4-9-18(20)25-21(29)17-33-24-26-19-11-16-32-22(19)23(30)28(24)15-8-14-27-12-6-3-7-13-27/h4-5,9-11,16H,2-3,6-8,12-15,17H2,1H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMZBHAWALEXNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCCN4CCCCC4)SC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl (3R,4S)-3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B2378003.png)
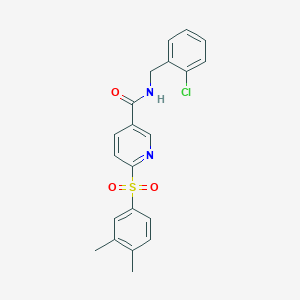
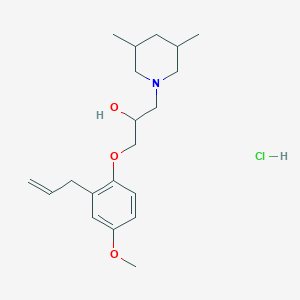
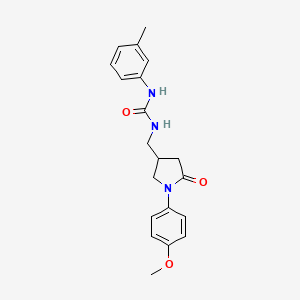
![methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2378011.png)
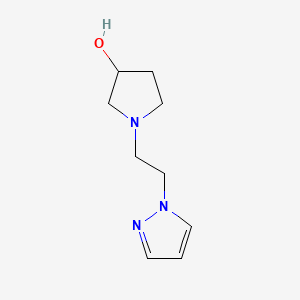
![N-(4-chlorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2378015.png)
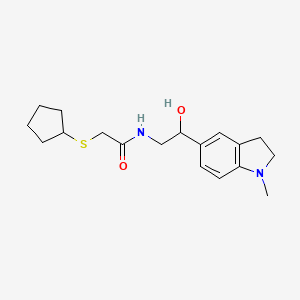

![2-[5-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2378019.png)
![2-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2378020.png)
